molecular formula C6H11Cl2N3 B2390300 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2089319-10-6

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride

Cat. No. B2390300
CAS RN: 2089319-10-6
M. Wt: 196.08
InChI Key: LNBQIGVKYTZBAC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C6H9N3.2ClH . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives like 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride often involves condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride is 1S/C6H9N3.2ClH/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H .


Physical And Chemical Properties Analysis

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride is a powder at room temperature . It has a molecular weight of 196.08 .

Scientific Research Applications

Antimicrobial Activity

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride has been investigated for its antibacterial and antifungal properties. Researchers synthesized novel substituted benzamides derived from this compound and evaluated their efficacy against both Gram-positive (e.g., Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. Notably, some derivatives displayed potent antimicrobial activities .

Antifungal Activity

The same benzamides were also tested against mycotoxic strains of fungi, including Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. These investigations revealed promising antifungal potential, which could be valuable in combating fungal infections .

Inhibition of Platelet-Activating Factor Receptor (PAFR)

Recent research has identified 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride as an effective inhibitor of PAFR. This receptor plays a crucial role in various inflammatory processes, and inhibiting it may have therapeutic implications for conditions like idiopathic pulmonary fibrosis (IPF) .

Potential as Kinase Inhibitors

Analog derivatives of this compound have shown inhibition activity against protein kinase 4 (PAK4). These findings suggest that specific modifications could lead to compounds with kinase-targeting properties, which are relevant in cancer research and drug development .

Electropositivity and Antifungal Activity

In the electrostatic region, the benzene ring of the indazole (a related compound) demonstrated electropositivity, which correlated with enhanced antifungal activity. This insight could guide further optimization of 1-Cyclopropyl-1H-pyrazol-4-amine derivatives .

Chemical Synthesis and Medicinal Chemistry

Beyond specific applications, the synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride and its derivatives contributes to the field of medicinal chemistry. Understanding structure-activity relationships (SARs) is essential for improving therapeutic efficacy and minimizing toxicity .

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-cyclopropylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBQIGVKYTZBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride

CAS RN

2089319-10-6
Record name 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride
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